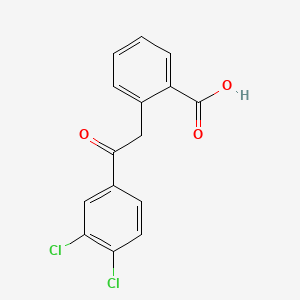
3,3,8-Trimethyldecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,8-Trimethyldecane: is an organic compound with the molecular formula C13H28 . It is a branched alkane, specifically a derivative of decane, characterized by the presence of three methyl groups attached to the third and eighth carbon atoms of the decane chain. This compound is known for its relatively high boiling point and density, making it a subject of interest in various chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,8-Trimethyldecane typically involves the alkylation of decane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where decane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The separation and purification processes, such as distillation and recrystallization, are crucial to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,8-Trimethyldecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions typically involve the addition of hydrogen to the molecule, often using catalysts such as palladium or platinum.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogens (chlorine, bromine) under UV light or with radical initiators
Major Products Formed:
Oxidation: Formation of 3,3,8-trimethyldecan-1-ol, 3,3,8-trimethyldecan-2-one, or 3,3,8-trimethyldecanoic acid.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of 3,3,8-trimethyl-1-chlorodecane or 3,3,8-trimethyl-1-bromodecane
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3,8-Trimethyldecane is used as a reference compound in the study of branched alkanes. Its physical and chemical properties are often compared with other alkanes to understand the effects of branching on boiling points, densities, and reactivity .
Biology and Medicine: The study of its metabolic pathways can provide insights into the behavior of similar branched alkanes in biological systems .
Industry: In the industrial sector, this compound can be used as a solvent or intermediate in the synthesis of other chemical compounds. Its stability and non-polar nature make it suitable for various applications, including lubricants and specialty chemicals .
Wirkmechanismus
The mechanism of action of 3,3,8-Trimethyldecane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar hydrocarbon, it does not participate in hydrogen bonding or ionic interactions. Its effects are largely determined by its physical properties, such as solubility and volatility, which influence its behavior in chemical reactions and industrial applications .
Vergleich Mit ähnlichen Verbindungen
- 3,3,5-Trimethyldecane
- 3,5,8-Trimethyldecane
- 2,2,4-Trimethylpentane (Isooctane)
Comparison: 3,3,8-Trimethyldecane is unique due to the specific positioning of its methyl groups, which affects its boiling point, density, and reactivity. Compared to 3,3,5-Trimethyldecane and 3,5,8-Trimethyldecane, it may exhibit different physical properties and reactivity patterns due to the variations in branching. Isooctane, another branched alkane, is often used as a reference fuel in octane rating but differs significantly in its molecular structure and applications .
Eigenschaften
CAS-Nummer |
62338-16-3 |
|---|---|
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
3,3,8-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-12(3)10-8-9-11-13(4,5)7-2/h12H,6-11H2,1-5H3 |
InChI-Schlüssel |
IWDBBRKPCLWIKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCC(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947755.png)




![2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-](/img/structure/B13947790.png)


